molecular formula C12H21NO9 B12061045 5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Cat. No.: B12061045
M. Wt: 323.30 g/mol
InChI Key: NJRVVFURCKKXOD-UHFFFAOYSA-N
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Description

5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as acetamido, hydroxy, methoxy, and trihydroxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process may include protection and deprotection of functional groups, selective oxidation, and reduction reactions. Specific reagents and catalysts are used to achieve the desired transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid can undergo various chemical reactions including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxy groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-acetamido-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRVVFURCKKXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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